molecular formula C25H26BrN5O2 B2744116 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione CAS No. 921147-66-2

9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione

Cat. No.: B2744116
CAS No.: 921147-66-2
M. Wt: 508.42
InChI Key: BQJUTLLGHSTPLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrimidopurine-dione derivative characterized by a bicyclic purine-pyrimidine fused core. Key structural features include:

  • 1,7-dimethyl groups, which enhance steric stability and modulate electronic properties.
  • A 3-(3-phenylpropyl) side chain, providing conformational flexibility and hydrophobic interactions.

Its molecular formula is C₂₇H₂₈BrN₅O₂, with a molecular weight of 534.45 g/mol (calculated). The bromine atom at the para position of the phenyl ring distinguishes it from fluorinated or chlorinated analogs, influencing both reactivity and pharmacokinetics (e.g., metabolic stability) .

Properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-4a,6,7,8-tetrahydropurino[7,8-a]pyrimidin-5-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27BrN5O2/c1-17-15-30(20-12-10-19(26)11-13-20)24-27-22-21(31(24)16-17)23(32)29(25(33)28(22)2)14-6-9-18-7-4-3-5-8-18/h3-5,7-8,10-13,17,21H,6,9,14-16H2,1-2H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTYQKRZGQKBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=[N+](C1)C3C(=N2)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27BrN5O2+
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C25H27BrN5O2
  • Molecular Weight : 509.4 g/mol
  • CAS Number : 921147-66-2

The structure of the compound includes a pyrimidine ring fused with a purine moiety, which is known to influence its biological interactions.

Biological Activity Overview

The biological activities of pyrimidine derivatives are diverse and include anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has been studied for its effects on various biological systems.

Anticancer Activity

Research indicates that compounds with similar structural features can exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Pyrimidine derivatives often interfere with nucleic acid metabolism and can inhibit cell proliferation. Studies have shown that certain analogs can induce apoptosis in cancer cell lines by disrupting DNA synthesis and repair mechanisms .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial potential:

  • In vitro Studies : Compounds similar to 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-pyrimido[1,2-g]purine-2,4-dione have been tested against various bacterial strains. Some studies reported inhibition of growth in Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has been documented through various assays:

  • Cytokine Inhibition : Certain analogs have been shown to reduce the production of pro-inflammatory cytokines in cell culture models. This suggests a potential application in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant inhibition of tumor growth in xenograft models using pyrimidine derivatives.
Study 2Antimicrobial ActivityShowed effective inhibition against Staphylococcus aureus and E. coli strains.
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in LPS-stimulated macrophages by 50%.

The biological activity of 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-pyrimido[1,2-g]purine-2,4-dione is hypothesized to involve multiple mechanisms:

  • Inhibition of Nucleotide Synthesis : As a purine/pyrimidine analog, it may disrupt nucleotide synthesis pathways critical for DNA replication.
  • Interference with Enzymatic Functions : The compound may act as an inhibitor for enzymes involved in nucleotide metabolism.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an inhibitor in various biological pathways. Its structural similarity to known pharmacophores suggests it may interact with specific biological targets.

  • Poly(ADP-ribose) Polymerase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity on poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. This inhibition could be leveraged for cancer therapeutics by inducing synthetic lethality in cancer cells deficient in other DNA repair pathways .

Anticancer Activity

Studies have shown that derivatives of pyrimidine and purine compounds can exhibit significant anticancer properties. The specific modifications in the structure of 9-(4-bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione may enhance its efficacy against various cancer cell lines.

  • Case Study : A recent study demonstrated that similar compounds showed potent cytotoxic effects against breast cancer cell lines through apoptosis induction . The unique substituents on the pyrimidine ring may enhance selectivity towards cancerous cells while sparing normal cells.

Biochemical Research

The compound's interactions with nucleic acids and proteins make it a candidate for further investigation in biochemical assays.

  • Nucleic Acid Binding : Preliminary studies suggest that the compound may bind to DNA or RNA structures due to its planar aromatic system. This interaction could be exploited for developing novel diagnostic tools or therapeutic agents targeting genetic material .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated the anticancer efficacy of structurally related compounds. The results indicated that these compounds induced apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . This finding supports further exploration into the therapeutic potential of this compound.

Case Study 2: PARP Inhibition

Research into PARP inhibitors has highlighted the importance of structural diversity in enhancing potency and selectivity against cancer cells. Compounds similar to this pyrimidine derivative have been shown to significantly inhibit PARP activity in vitro . This mechanism is crucial for developing targeted therapies for cancers with BRCA mutations.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, a comparison with structurally analogous compounds is provided below.

Table 1: Structural and Functional Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Properties
9-(4-Bromophenyl)-1,7-dimethyl-3-(3-phenylpropyl)-pyrimido[1,2-g]purine-2,4-dione (Target Compound) R1=Br, R2=CH₃, R3=3-phenylpropyl 534.45 High lipophilicity (logP ~4.2), moderate aqueous solubility (0.05 mg/mL)
9-(4-Fluorophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-pyrimido[1,2-g]purine-2,4-dione (Analog from ) R1=F, R2=CH₃, R3=2-methylbenzyl 475.53 Lower logP (~3.8), enhanced metabolic stability due to fluorine
9-Phenyl-1,7-dimethyl-3-propyl-pyrimido[1,2-g]purine-2,4-dione (Hypothetical Analog) R1=H, R2=CH₃, R3=propyl 412.48 Reduced steric bulk, higher solubility (0.2 mg/mL)

Key Observations :

Halogen Effects :

  • The bromophenyl group in the target compound increases molecular weight and lipophilicity compared to the fluorophenyl analog (). Bromine’s larger atomic radius enhances van der Waals interactions but may reduce metabolic stability due to slower oxidative cleavage .
  • Fluorine, being electronegative, improves metabolic stability and bioavailability in the analog from .

Side Chain Modifications :

  • The 3-phenylpropyl chain in the target compound introduces greater conformational flexibility compared to the rigid 2-methylbenzyl group in . This may enhance binding to hydrophobic pockets in target enzymes or receptors.
  • However, the benzyl group in provides stronger π-π interactions with aromatic residues in binding sites .

The bromophenyl variant’s larger substituent may improve selectivity for PDE4 subtypes but reduce solubility, a common trade-off in halogenated drug candidates.

Preparation Methods

Starting Materials and Protection Strategies

6-Aminouracil serves as a common precursor for pyrimidine-dione derivatives. Protection of the amine and oxygen functionalities is critical to direct substitution patterns.

Procedure :

  • Silylation : Treatment of 6-aminouracil with hexamethyldisilazane (HMDS) under reflux forms a bis-silylated intermediate, enhancing solubility and reactivity.
  • N-Alkylation : Reaction with 3-phenylpropyl bromide in the presence of ammonium sulfate yields 3-(3-phenylpropyl)-6-amino-1H-pyrimidine-2,4-dione. Monitoring via TLC (CH2Cl2:MeOH, 9:1) prevents over-alkylation.

Optimization :

  • Temperature : Maintaining 70–120°C during alkylation minimizes disubstitution.
  • Workup : Quenching with sodium thiosulfate and bicarbonate ensures safe handling of unreacted alkylating agents.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is installed via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.

Palladium-Catalyzed Coupling :

  • Boronic Acid Preparation : 4-Bromophenylboronic acid is synthesized from 1-bromo-4-iodobenzene via Miyaura borylation.
  • Coupling Reaction : The pyrimidine intermediate reacts with the boronic acid using Pd(PPh3)4 and Na2CO3 in DME/H2O (3:1) at 80°C.

Yield : 65–72% after recrystallization (ethanol).

Construction of the Purine Moiety

Cyclization to Form the Pyrimido[1,2-g]purine System

Cyclization of the substituted pyrimidine-dione with a glycine derivative forms the fused purine ring.

Procedure :

  • Condensation : React 3-(3-phenylpropyl)-6-amino-pyrimidine-2,4-dione with ethyl glyoxylate in acetic acid under reflux (12 h).
  • Cyclization : Treat the intermediate with ammonium acetate in DMF at 120°C to form the pyrimido[1,2-g]purine core.

Characterization :

  • IR : 1712 cm⁻¹ (C=O stretch).
  • 1H NMR : δ 5.10 (s, N-CH2), 7.37 (m, Ar-H).

Methylation at N1 and N7

Regioselective methylation ensures proper substitution at the purine nitrogen atoms.

Stepwise Alkylation :

  • N1-Methylation : Use methyl iodide and K2CO3 in DMF (0°C, 2 h).
  • N7-Methylation : Repeat with excess MeI at room temperature (6 h).

Yield : 58% (combined).

Final Functionalization and Purification

Global Deprotection and Oxidation

  • Deprotection : Remove silyl groups with HCl/dioxane (4 h, rt).
  • Oxidation : Treat with H2O2 in acetic acid to ensure dione formation.

Crystallization and Analytical Data

Recrystallization : Ethanol/water (3:1) yields pale yellow crystals.
Analytical Data :

  • MP : 283–284°C.
  • HRMS : [M+H]+ calc. 567.12, found 567.10.

Applications and Further Research

The compound’s purine-dione scaffold suggests potential as a kinase inhibitor or antiviral agent. Future work should explore:

  • Structure-Activity Relationships : Modifying the 3-phenylpropyl chain.
  • Biological Screening : Anti-inflammatory assays per methods in.

Q & A

Basic: What are the optimal synthetic routes for this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with halogenated intermediates. Key steps include:

  • Friedel-Crafts alkylation to prepare bromophenyl intermediates (e.g., 3-(4-bromophenyl)methyl derivatives) .
  • Suzuki-Miyaura coupling for aryl-aryl bond formation using palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids under mild conditions .
  • Cyclization to form the pyrimido[1,2-g]purine core, followed by methylation or alkylation for substituent introduction .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Methodological Note: Optimize reaction time (e.g., 12-24 hrs for coupling) and temperature (60-100°C) for intermediates. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Basic: How is the compound’s structure confirmed post-synthesis?

Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (e.g., δ 7.92 ppm for bromophenyl protons, δ 168.7 ppm for carbonyl carbons) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 501.0774 for brominated analogs) .
  • Infrared (IR) Spectroscopy: Peaks at 1745 cm⁻¹ (C=O) and 717 cm⁻¹ (C-Br) validate functional groups .

Methodological Note: Compare spectral data with structurally similar purine derivatives (e.g., pyrimido[2,1-f]purine analogs) to resolve ambiguities .

Advanced: How can contradictions in reported biological activity data be resolved?

Answer:

  • In Vitro Assays: Use standardized cell lines (e.g., MCF-7 for anticancer activity) with dose-response curves (IC₅₀ values) to verify potency .
  • Molecular Docking: Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) to identify binding affinities and compare with inactive analogs .
  • Comparative Studies: Test derivatives with modified substituents (e.g., replacing bromophenyl with methoxyphenyl) to isolate structural determinants of activity .

Methodological Note: Address batch-to-batch variability by repeating assays with independently synthesized batches .

Advanced: What strategies improve synthesis yield and scalability?

Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., XPhos) to enhance coupling efficiency .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat transfer and reduce side reactions .
  • Real-Time Monitoring: Use inline FTIR or HPLC to track intermediate formation and adjust parameters dynamically .

Methodological Note: Pilot-scale reactions (1-10 g) should precede industrial-scale synthesis to identify bottlenecks (e.g., solvent recovery) .

Basic: What analytical techniques confirm compound purity?

Answer:

  • HPLC: Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients; target >98% purity .
  • Elemental Analysis: Validate C, H, N, Br content within ±0.3% of theoretical values .
  • Melting Point: Compare observed values (e.g., 160-162°C) with literature to detect impurities .

Methodological Note: Residual palladium in final products should be <10 ppm, quantified via ICP-MS .

Advanced: How are mechanistic pathways of biological activity elucidated?

Answer:

  • Enzyme Inhibition Assays: Measure activity against kinases (e.g., EGFR) using fluorescence-based substrates (e.g., ADP-Glo™) .
  • Receptor Binding Studies: Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs) to determine Ki values .
  • Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

Methodological Note: Pair mechanistic studies with cytotoxicity assays (e.g., MTT) to distinguish target-specific effects from general toxicity .

Basic: How is compound stability assessed under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photostability: UV irradiation (e.g., 320-400 nm) for 48 hrs to assess light sensitivity .
  • Solution Stability: Test in buffers (pH 3-10) at 25°C; track hydrolysis via NMR .

Methodological Note: Store lyophilized solids at -20°C under argon to prevent bromine loss or oxidation .

Advanced: What computational methods predict pharmacokinetic properties?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and redox stability .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models .
  • ADMET Profiling: Use tools like SwissADME to predict absorption, CYP450 interactions, and toxicity (e.g., Ames test alerts) .

Methodological Note: Validate predictions with in vivo pharmacokinetic studies (e.g., rodent models) for lead optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.